molecular formula C22H23NO5 B2842319 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid CAS No. 2287335-60-6

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid

Cat. No. B2842319
CAS RN: 2287335-60-6
M. Wt: 381.428
InChI Key: AQSZCVPVFOHBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid” is a chemical compound with the empirical formula C22H23NO5 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.43 . It is a solid at room temperature .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by triethylamine in dry pyridine solution within 2 hours at 20°C while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Peptides and Peptide Fragments

The Fmoc group is instrumental in the synthesis of peptides and peptide fragments, including the synthesis of an octathymidylic acid fragment, demonstrating its utility in conjunction with other protecting groups (Gioeli & Chattopadhyaya, 1982).

Facilitating Solid Phase Peptide Synthesis

Fmoc amino acids have been used in solid phase peptide synthesis (SPPS), significantly enhancing the methodology with various solid supports, linkages, and side chain protecting groups. This has enabled impressive syntheses of biologically active peptides and proteins (Fields & Noble, 2009).

Utility in the Synthesis of N-alkylhydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared via catalyzed N-alkylation, have been used for the synthesis of structurally diverse N-substituted hydroxamic acids, showcasing its versatility in chemical synthesis (Mellor & Chan, 1997).

Applications in Neurochemistry

The compound has applications in neurochemistry, where Fmoc-protected sugar amino acids derived from neuraminic acids have facilitated the synthesis of oligomers, furthering the understanding of complex biochemical pathways (Gregar & Gervay-Hague, 2004).

Safety and Hazards

The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-20(25)13-22(27)9-11-23(12-10-22)21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19,27H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSZCVPVFOHBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.